molecular formula C22H22N4O5S B2503981 4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide CAS No. 941243-45-4

4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2503981
CAS No.: 941243-45-4
M. Wt: 454.5
InChI Key: GVFZWVBDAQYWRE-UHFFFAOYSA-N
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Description

4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the benzodioxole moiety, and the sulfonamide group. Common reagents used in these reactions include:

    Oxazole formation: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Benzodioxole introduction: This can be achieved through a palladium-catalyzed cross-coupling reaction.

    Sulfonamide formation: This step typically involves the reaction of an amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in biochemical assays to study enzyme activity or protein interactions.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[5-(1,3-benzodioxol-5-ylmethylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-3-26(4-2)32(27,28)17-8-6-16(7-9-17)21-25-18(12-23)22(31-21)24-13-15-5-10-19-20(11-15)30-14-29-19/h5-11,24H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFZWVBDAQYWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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